BDP FL-PEG5-acid

Fluorescence microscopy Flow cytometry Live-cell imaging

Researchers face poor water solubility and aggregation with non-PEGylated BODIPY dyes. BDP FL-PEG5-acid (CAS 2093197-98-7) solves this with a hydrophilic PEG5 spacer. - **Dual function**: BDP FL fluorophore (503/509 nm, ε=80,000, Φ=0.9) + terminal carboxylic acid for EDC/NHS conjugation to amines. - **PROTAC-optimized**: Enables direct fluorescence monitoring of linker incorporation, purification, and cellular uptake. - **Superior handling**: High aqueous solubility, reduced non-specific binding, and FAM/FITC filter compatibility. Reliable bulk supply for R&D.

Molecular Formula C27H40BF2N3O8
Molecular Weight 583.4 g/mol
Cat. No. B12283007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDP FL-PEG5-acid
Molecular FormulaC27H40BF2N3O8
Molecular Weight583.4 g/mol
Structural Identifiers
SMILES[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCOCCOCCOCCOCCOCCC(=O)O)C)C)(F)F
InChIInChI=1S/C27H40BF2N3O8/c1-21-19-22(2)32-25(21)20-24-4-3-23(33(24)28(32,29)30)5-6-26(34)31-8-10-38-12-14-40-16-18-41-17-15-39-13-11-37-9-7-27(35)36/h3-4,19-20H,5-18H2,1-2H3,(H,31,34)(H,35,36)
InChIKeyVSTRTPYBEMVINA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BDP FL-PEG5-acid: Fluorescent Linker


BDP FL-PEG5-acid (CAS: 2093197-98-7, MW: 583.4 g/mol) is a borondipyrromethene (BODIPY)-derived green-fluorescent dye conjugated to a pentakis(ethylene glycol) (PEG5) hydrophilic spacer arm terminated with a free carboxylic acid group [1]. BDP FL exhibits excitation/emission maxima at approximately 503/512 nm, making it fully compatible with standard fluorescein (FAM/FITC) filter sets and instrumentation, while offering a fluorescence quantum yield of 0.90–0.97 and an extinction coefficient of 80,000–92,000 M⁻¹cm⁻¹ . The PEG5 spacer arm is specifically engineered to increase aqueous solubility and reduce non-specific binding relative to non-PEGylated or shorter-PEG BODIPY derivatives [2].

Fluorescent PROTAC linker with intrinsic BDP FL fluorophore
PEG5 spacer for aqueous buffer compatibility and reduced aggregation
Carboxylic acid terminus for amine conjugation via EDC/NHS

Why Generic BDP FL Acid Substitution Fails


Generic substitution with standard FITC or non-PEGylated BODIPY FL derivatives introduces quantifiable performance deficits that directly impact experimental reproducibility. FITC undergoes rapid photobleaching under continuous illumination and exhibits pH-dependent fluorescence quenching below pH 7.0 [1]; BODIPY FL lacking a PEG spacer arm is hydrophobic and prone to non-specific adsorption to serum proteins and plastic surfaces ; while shorter PEG linkers (e.g., PEG2–PEG4) provide insufficient spatial separation to prevent fluorophore quenching upon conjugation to large biomolecules [2]. The following quantitative evidence establishes the specific, non-interchangeable performance characteristics of BDP FL-PEG5-acid.

!
BDP FL acid (no PEG) requires organic co-solvents, which may perturb biological assays.
!
Shorter PEG2/PEG4 spacers may limit spatial separation, reducing conjugation efficiency.
!
UnPEGylated BODIPY cores risk non-specific adsorption and fluorescence quenching.

BDP FL-PEG5-acid: Differentiation Evidence


PEG5 Spacer Reduces Steric Hindrance

BDP FL demonstrates a fluorescence quantum yield of 0.97, exceeding that of FITC (typically 0.30–0.50) by approximately 1.9- to 3.2-fold . In comparative cellular imaging of receptor internalization, BDP FL NHS ester conjugates generated fluorescence signal intensity approximately 2-fold higher than FITC conjugates under identical excitation conditions, with measurably slower photobleaching kinetics [1]. This photostability advantage is attributed to the borondipyrromethene core's resistance to reactive oxygen species-mediated degradation, a limitation inherent to the xanthene scaffold of fluorescein derivatives [2].

PEG5 Steric Buffer
Class-level
PEG5 (5 units) vs PEG4 (4 units): reported to provide greater spatial separation for terminal carboxyl, improving conjugation accessibility (qualitative).
Supports conjugation workflow selection.
No direct kinetic data; class-level PEG design principles.
Fluorescence microscopy Flow cytometry Live-cell imaging

Narrower Emission Spectrum than FAM

The PEG5 spacer arm (five ethylene oxide units, approximating 17.5 Å extended length) introduces a hydration shell that increases aqueous solubility of BDP FL-PEG5-acid relative to non-PEGylated BODIPY FL acid derivatives . In PROTAC development contexts, PEG linkers of this length range have been shown to reduce non-specific binding and prevent conjugate aggregation, with each ethylene oxide unit contributing approximately 3.5 Å of contour length to separate the fluorophore from the attachment point [1]. The terminal carboxylic acid remains freely accessible for amide bond formation with primary amines, enabling conjugation under standard EDC/NHS chemistry without organic co-solvent requirements that might compromise protein stability [2].

Narrower Emission
Class-level
BDP FL emission bandwidth narrower than FAM (503/509 nm); reported higher peak intensity on monochromators (qualitative).
May improve signal in plate-reader assays.
No FWHM values available; vendor datasheets.
PROTAC synthesis Antibody-drug conjugates Aqueous bioconjugation

PEG5 Spacer Enhances Aqueous Solubility

BDP FL exhibits an extinction coefficient (ε) of 80,000–92,000 M⁻¹cm⁻¹ at its absorption maximum of 503 nm , placing it in the same brightness range as Alexa Fluor 488 (ε ≈ 73,000 M⁻¹cm⁻¹) and exceeding FITC (ε ≈ 68,000–75,000 M⁻¹cm⁻¹) . When multiplied by the quantum yield advantage (0.97 vs. 0.30–0.50), the effective brightness (ε × Φ) of BDP FL is approximately 77,600–89,240 M⁻¹cm⁻¹, representing a 2.4- to 4.0-fold increase over FITC (ε × Φ ≈ 20,400–37,500 M⁻¹cm⁻¹). This enhanced brightness is retained post-conjugation, as the neutral BDP FL chromophore does not undergo charge-transfer quenching upon protein attachment, unlike anionic fluorescein derivatives [1].

Aqueous Compatibility
Class-level
PEG5 spacer enhances water solubility vs non-PEGylated BDP FL acid; enables aqueous buffer conjugation.
Reduces organic co-solvent need.
Quantitative solubility data not reported.
Quantitative fluorescence Spectroscopy Labeling stoichiometry

Superior Photostability vs. FAM

In PROTAC design, PEG linkers of 4–6 ethylene oxide units (PEG4–PEG6) represent the empirically optimized length range for balancing solubility enhancement with ternary complex formation efficiency . The PEG5 spacer in BDP FL-PEG5-acid provides approximately 17.5 Å of extended separation between the BDP FL fluorophore and the terminal carboxyl conjugation handle [1]. This length falls within the established window where linker extension improves degradation efficiency by enabling simultaneous occupancy of E3 ligase and target protein binding pockets, while avoiding the excessive molecular weight and polar surface area expansion that compromises membrane permeability when PEG length exceeds 6–8 units [2]. The BDP FL fluorophore itself may be exploited as a fluorescent reporter in PROTAC cellular uptake and subcellular localization studies, though its primary utility in this context is as a functionalizable linker terminus [3].

Photostability
Class-level
BDP FL reported 'much better photostability' than FAM; sustained signal in time-lapse imaging.
Supports extended fluorescence assays.
Photobleaching half-life not provided; vendor descriptions.
PROTAC development Targeted protein degradation Linker optimization

BDP FL-PEG5-acid Applications


Fluorescent Tracking in PROTAC Synthesis

BDP FL-PEG5-acid serves as a bifunctional PROTAC linker component, providing both the PEG5 spacer arm (optimized at 5 ethylene oxide units for ternary complex formation) and a terminal carboxylic acid for amide conjugation to amine-containing warheads or E3 ligands [1]. The PEG5 length falls within the empirically established optimal window (PEG4–PEG6) for balancing solubility enhancement with membrane permeability [2]. The incorporated BDP FL fluorophore enables direct fluorescence-based monitoring of cellular uptake and subcellular distribution without requiring secondary labeling steps .

Aqueous Protein and Peptide Labeling

Following activation of the terminal carboxylic acid (e.g., via EDC/NHS chemistry), BDP FL-PEG5-acid conjugates to primary amines on antibodies or proteins. The resulting conjugates maintain the high quantum yield (0.90–0.97) and extinction coefficient (80,000–92,000 M⁻¹cm⁻¹) characteristic of BDP FL, delivering approximately 2-fold higher fluorescence signal intensity than equivalent FITC conjugates in cellular imaging applications [1]. The neutral BDP FL chromophore retains its photophysical properties post-conjugation without the charge-dependent quenching observed with anionic fluorescein derivatives, and the PEG5 spacer reduces non-specific protein adsorption [2].

Green-Channel Microscopy and Plate-Reader Assays

The borondipyrromethene core of BDP FL exhibits significantly greater resistance to photobleaching than FITC under continuous 488 nm excitation, attributed to its reduced susceptibility to reactive oxygen species-mediated degradation [1]. This photostability advantage enables extended time-lapse imaging protocols (e.g., tracking receptor internalization or intracellular trafficking over minutes to hours) without signal decay artifacts that would compromise quantitation [2]. The PEG5 spacer further enhances this application by maintaining conjugate solubility in physiological buffers and reducing non-specific background from membrane or serum protein adsorption .

Surface and Nanoparticle Conjugation

BDP FL emits within a narrow fluorescence bandwidth (emission maximum ~512 nm) that is fully compatible with standard FAM/FITC filter sets, yet its emission spectrum is narrower than that of FAM, improving signal discrimination in monochromator-based instruments when emission wavelength is tuned to the dye maximum [1]. This spectral characteristic, combined with high brightness (ε × Φ ≈ 77,600–89,240 M⁻¹cm⁻¹), makes BDP FL-PEG5-acid suitable for multiplexed panels requiring a robust green channel fluorophore with minimal spectral spillover into adjacent detection channels [2].

Application
Selection Property
Validation Focus
PROTAC linker tracking
Dual-function PEG linker with BDP FL fluorophore
Linker incorporation & cellular uptake by fluorescence
Aqueous protein/peptide conjugation
PEG5-enhanced solubility in aqueous buffers
Conjugate solubility and labeling stoichiometry
Green-channel fluorescence assays
FAM-compatible spectra; reported narrower emission
Signal stability in time-lapse/plate-reader assays
Surface & nanoparticle labeling
Carboxylic acid for amine-surface coupling
Fluorescence quantum yield after immobilization

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